molecular formula C7H4Cl2N2O B2602732 2,6-Dichloro-5-methoxynicotinonitrile CAS No. 2089381-34-8

2,6-Dichloro-5-methoxynicotinonitrile

Cat. No.: B2602732
CAS No.: 2089381-34-8
M. Wt: 203.02
InChI Key: MQJIECZOBAOYJG-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2O. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methoxy group attached to the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-methoxynicotinonitrile typically involves the chlorination of 5-methoxynicotinonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-methoxynicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2,6-Dichloro-5-methoxynicotinonitrile is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloronicotinonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    5-Methoxynicotinonitrile: Lacks the chlorine atoms, affecting its overall reactivity and stability.

    2,6-Dichloro-3-methoxynicotinonitrile: Differently substituted, leading to variations in chemical behavior and applications.

Uniqueness

2,6-Dichloro-5-methoxynicotinonitrile is unique due to the combination of chlorine and methoxy substituents, which confer distinct reactivity patterns and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Properties

IUPAC Name

2,6-dichloro-5-methoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-12-5-2-4(3-10)6(8)11-7(5)9/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJIECZOBAOYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C(=C1)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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